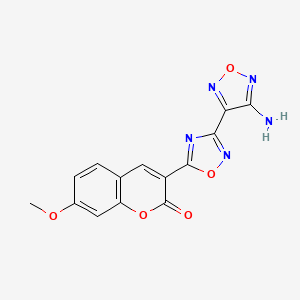![molecular formula C14H13F3N4O B2442955 N-[2-(dimethylamino)pyrimidin-5-yl]-2-(trifluoromethyl)benzamide CAS No. 1396629-16-5](/img/structure/B2442955.png)
N-[2-(dimethylamino)pyrimidin-5-yl]-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)pyrimidin-5-yl]-2-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a pyrimidine ring substituted with a dimethylamino group and a benzamide moiety with a trifluoromethyl group
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives have a wide range of pharmacological applications and are reported to exhibit various activities such as anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, and more .
Mode of Action
Pyrimidine derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target. They can inhibit or activate enzymes, bind to receptors, or interfere with cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It’s known that synthetic methodologies that serve molecules with improved druglikeness and adme-tox properties are given special attention in the preparation of pharmacologically active decorated diazines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)pyrimidin-5-yl]-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the appropriate benzoyl chloride with an amine.
Coupling of the Pyrimidine and Benzamide Units: The final step involves coupling the pyrimidine ring with the benzamide moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)pyrimidin-5-yl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)pyrimidin-5-yl]-2-(trifluoromethyl)benzamide: Unique due to its specific substitution pattern.
N-(2-(dimethylamino)pyrimidin-5-yl)-2-(methyl)benzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-(2-(dimethylamino)pyrimidin-5-yl)-2-(chloromethyl)benzamide: Contains a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The uniqueness of this compound lies in its trifluoromethyl group, which can impart distinct chemical and biological properties, such as increased lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O/c1-21(2)13-18-7-9(8-19-13)20-12(22)10-5-3-4-6-11(10)14(15,16)17/h3-8H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSNYCXKOVMNNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

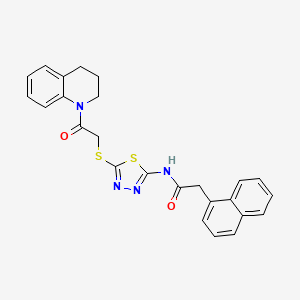
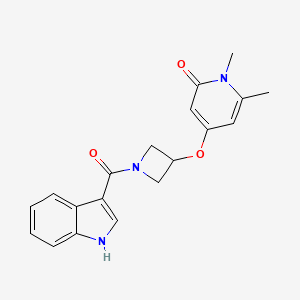
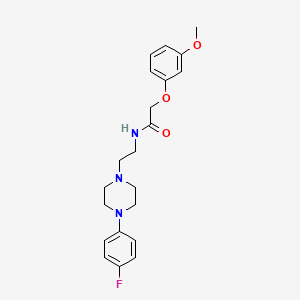
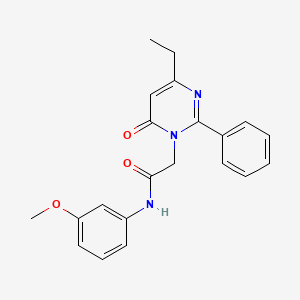

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2442886.png)

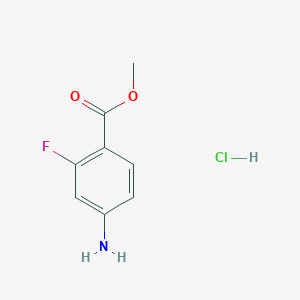
![4-chloro-N-{2-[methyl(phenyl)amino]cyclohexyl}benzene-1-sulfonamide](/img/structure/B2442889.png)
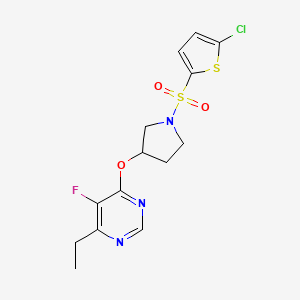
![2-Chloro-4-[1-(1h-imidazole-2-sulfonyl)piperidin-4-yl]pyrimidine](/img/structure/B2442892.png)
![(6-methoxy-1H-indol-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2442893.png)
